3-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O3S/c1-24-18-7-6-16(12-17(18)19)25(22,23)20-13-14-8-10-21(11-9-14)15-4-2-3-5-15/h6-7,12,14-15,20H,2-5,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDPGVORJDZESL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Derivative: The synthesis begins with the preparation of the 1-cyclopentylpiperidine derivative through a cyclization reaction.
Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction, often using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The final step involves the formation of the sulfonamide by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Research indicates that 3-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide has significant biological activity:
- Anticancer Activity : It has been shown to modulate pathways involved in cancer cell survival, inducing apoptosis in various human cancer cell lines.
- Antiviral Effects : Similar compounds have demonstrated the ability to inhibit viral replication, suggesting potential applications in antiviral therapies .
- Antibacterial Properties : Studies on related sulfonamides indicate effective inhibition against bacterial pathogens, including Staphylococcus aureus .
Synthesis and Production
The synthesis of this compound involves multiple steps:
- Formation of the Piperidine Derivative : This step includes cyclization reactions to prepare the 1-cyclopentylpiperidine.
- Chlorination : The introduction of the chloro group is typically achieved using reagents such as thionyl chloride.
- Sulfonamide Formation : The final step involves reacting the intermediate with a sulfonyl chloride derivative under basic conditions.
In industrial settings, optimized reaction conditions are employed to enhance yield and purity, utilizing continuous flow reactors and controlled environments.
Anticancer Studies
A significant study highlighted that sulfonamide derivatives similar to this compound effectively induced apoptosis in cancer cell lines. This finding supports its potential application in targeted cancer therapies .
Antiviral Research
Research focusing on N-phenylbenzamide derivatives indicated that structurally related compounds could significantly inhibit Hepatitis B virus replication in vitro by modulating host cell factors .
Antibacterial Efficacy
Investigations into sulfonamides have shown promising antibacterial activity against various pathogens, with IC50 values indicating potent efficacy against strains such as Staphylococcus aureus .
Mechanism of Action
The mechanism of action of 3-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
A. KN-93 (N-[2-[[3-(4-Chlorophenyl)allylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide)
- Key Differences: The main compound features a cyclopentylpiperidine group, whereas KN-93 incorporates a 4-chlorophenylallyl chain and a 2-hydroxyethyl group. KN-93 is a known inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), while the pharmacological target of the main compound remains unspecified in available literature . Lipophilicity: The cyclopentylpiperidine in the main compound likely enhances membrane permeability compared to KN-93’s polar hydroxyethyl group.
N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)-4-Chlorobenzenesulfonamide Hydrochloride (10c)
- Key Differences :
- The diazepane ring in 10c introduces a seven-membered amine ring, contrasting with the six-membered piperidine in the main compound.
- Synthetic Yield : 10c was synthesized in low yield (0.011 g), suggesting challenges in scalability compared to the main compound, for which yield data is unavailable .
- IR Data : Both compounds show sulfonamide S=O stretches (~1346 cm⁻¹), but 10c exhibits additional N-H stretches at 3398 cm⁻¹, absent in the main compound’s reported spectra .
4-Methoxy-N-(4-Methylphenyl)-Benzenesulfonamide and N-(4-Fluorophenyl)-4-Methoxybenzenesulfonamide
- Key Differences: These simpler sulfonamides lack the cyclopentylpiperidine or diazepane moieties, reducing steric hindrance and likely diminishing CNS penetration.
Pharmacological and Physicochemical Properties
Notes:
- Molecular Weight : The main compound’s lower molecular weight (415.93 vs. KN-93’s 525.09) may favor better pharmacokinetic profiles.
- Synthetic Complexity : Cyclopentylpiperidine derivatives require multi-step synthesis, as seen in related compounds .
Biological Activity
3-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide is a synthetic compound that has garnered attention in pharmacological and medicinal chemistry research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C12H16ClN1O3S
- Molecular Weight : 287.78 g/mol
- IUPAC Name : this compound
Structural Features
The compound features:
- A chlorine atom at the 3-position of the benzene ring.
- A methoxy group at the 4-position.
- A sulfonamide functional group , which is known for its biological activity.
Inhibition of Bruton's Tyrosine Kinase (Btk)
Research indicates that this compound acts as an inhibitor of Bruton's tyrosine kinase (Btk), an essential enzyme in the signaling pathways of B cells. Inhibition of Btk has therapeutic implications in treating various hematological malignancies and autoimmune diseases. The compound's ability to selectively inhibit Btk suggests potential applications in targeted therapies for conditions like chronic lymphocytic leukemia (CLL) and rheumatoid arthritis .
Pharmacological Effects
The compound exhibits several pharmacological effects, including:
- Anti-inflammatory properties : By inhibiting Btk, it may reduce inflammatory responses in immune cells.
- Antitumor activity : Its role in inhibiting Btk can disrupt survival signals in cancer cells, leading to apoptosis.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines. For instance, studies have shown a significant reduction in cell viability in B-cell lymphoma models when treated with this compound .
Case Studies
-
Case Study on B-cell Lymphoma :
- Objective : To evaluate the efficacy of the compound on B-cell lymphoma cell lines.
- Findings : The compound exhibited a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity against both primary and established cell lines.
-
Case Study on Rheumatoid Arthritis Models :
- Objective : To assess anti-inflammatory effects in animal models.
- Findings : Reduction in joint inflammation and swelling was observed, correlating with decreased levels of pro-inflammatory cytokines.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the common synthetic routes for 3-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide?
The synthesis typically involves multi-step reactions, starting with the coupling of a substituted benzenesulfonyl chloride with a functionalized piperidine derivative. Key steps include:
- Sulfonamide bond formation : Reacting 3-chloro-4-methoxybenzenesulfonyl chloride with (1-cyclopentylpiperidin-4-yl)methylamine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide core .
- Purification : Recrystallization or column chromatography is used to isolate the product, with yields dependent on solvent choice (e.g., ethanol for recrystallization) .
- Structural confirmation : NMR (1H/13C) and mass spectrometry validate the final structure .
Basic: How is the structural integrity of this compound verified in academic research?
Methodological approaches include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra identify proton environments and carbon frameworks, with characteristic peaks for the cyclopentyl group (δ ~1.5–2.5 ppm) and sulfonamide NH (~7.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity is assessed using reverse-phase C18 columns, with mobile phases like acetonitrile/water (70:30) and UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z ~467) .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Yield optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling efficiency compared to dichloromethane .
- Temperature control : Maintaining 0–5°C during sulfonyl chloride addition minimizes side reactions (e.g., hydrolysis) .
- Catalyst use : DMAP (4-dimethylaminopyridine) can accelerate coupling reactions by activating the sulfonyl chloride .
- Data-driven adjustments : Comparative yield tables (e.g., 55% in DMF vs. 38% in DCM) guide solvent selection .
Advanced: How can contradictory biological activity data be resolved for this compound?
Contradictions in enzyme inhibition or cytotoxicity data may arise from:
- Assay variability : Standardize protocols (e.g., fixed incubation times in kinase assays) to reduce variability .
- Structural analogs : Compare activity with derivatives (e.g., 4-methyl or 4-bromo sulfonamides) to identify SAR trends .
- Computational modeling : Docking studies (e.g., using AutoDock Vina) can predict binding affinities to targets like carbonic anhydrase IX, resolving discrepancies between in vitro and in silico data .
Basic: What are the stability profiles of this compound under varying pH and temperature?
- pH stability : The compound is stable in neutral buffers (pH 6–8) but degrades in acidic (pH <4) or alkaline (pH >9) conditions, forming hydrolysis products like 3-chloro-4-methoxybenzenesulfonic acid .
- Thermal stability : Decomposition occurs above 150°C, as shown by TGA (thermogravimetric analysis). Storage at −20°C in desiccated conditions is recommended .
Advanced: What strategies are employed to analyze degradation products?
- LC-MS/MS : Identifies degradation products (e.g., cyclopentylpiperidine fragments) using fragmentation patterns .
- Forced degradation studies : Expose the compound to heat (60°C), light (UV), and oxidative stress (H2O2) to simulate stability challenges .
Advanced: How does the compound’s 3D conformation influence its biological activity?
- X-ray crystallography : Resolves the piperidine ring’s chair conformation and sulfonamide group orientation, critical for target binding .
- Molecular dynamics simulations : Predict conformational flexibility in aqueous vs. lipid environments, explaining variable membrane permeability .
Basic: What are the primary biological targets studied for this compound?
- Enzyme inhibition : Targets include carbonic anhydrases (e.g., CA IX/XII) and tyrosine kinases, with IC50 values ranging from 10–500 nM in kinase assays .
- Anticancer activity : Evaluated via MTT assays in cancer cell lines (e.g., HCT-116 colon cancer), showing dose-dependent apoptosis induction .
Advanced: How is structure-activity relationship (SAR) analysis conducted for derivatives?
- Substituent variation : Introduce halogens (Cl, Br) or alkyl groups (methyl, ethyl) at the benzenesulfonamide moiety to assess potency changes .
- Bioisosteric replacement : Replace cyclopentyl with cyclohexyl or adamantyl groups to study steric effects on target binding .
- Data tables : Compare IC50 values of derivatives (e.g., 4-methyl vs. 4-methoxy analogs) to identify critical substituents .
Advanced: What computational tools are used to predict ADME properties?
- SwissADME : Predicts moderate intestinal absorption (LogP ~3.2) and CYP450 inhibition risk .
- MDCK permeability assays : Validate in silico predictions of blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
